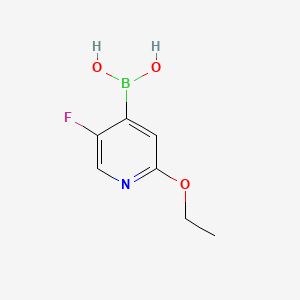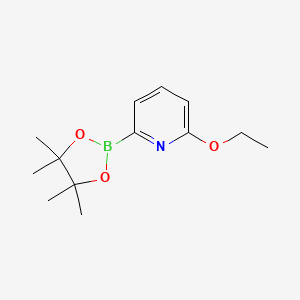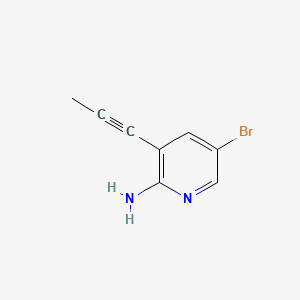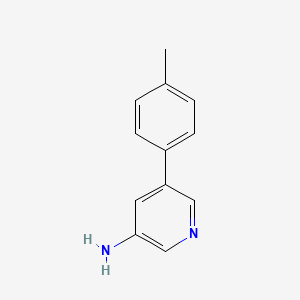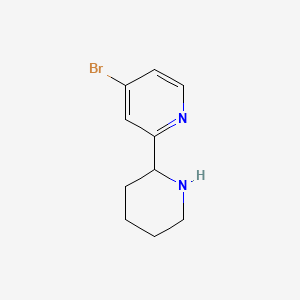
2-Fluoro-6-(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-6-(trichloromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of “2-Fluoro-6-(trichloromethyl)pyridine” involves the fluorination of one or more pyridine compounds with a fluorinating agent . The process is industrially feasible and economically viable .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trichloromethyl)pyridine” is represented by the SMILES string Fc1cccc(n1)C(F)(F)F . The InChI key for this compound is IZOIOCQPMHHDHN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-6-(trichloromethyl)pyridine” are complex and involve several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Physical And Chemical Properties Analysis
The average mass of “2-Fluoro-6-(trichloromethyl)pyridine” is 165.088 Da, and its monoisotopic mass is 165.020157 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .
Applications De Recherche Scientifique
Agrochemicals Synthesis
2-Fluoro-6-(trichloromethyl)pyridine: is a valuable intermediate in the synthesis of agrochemicals. Its derivatives are primarily used in the protection of crops from pests. The trifluoromethyl group in such compounds is known to enhance biological activity and physical properties, making them effective for pest control .
Pharmaceutical Industry
This compound serves as a key structural motif in pharmaceuticals. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contribute to the biological activities of the resulting drugs. Several pharmaceutical products containing this moiety have been approved, and many more are undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, 2-Fluoro-6-(trichloromethyl)pyridine derivatives are utilized due to their potent biological activities. These derivatives have been incorporated into approved veterinary products, showcasing the compound’s versatility and importance in animal health .
Organic Synthesis Research
Researchers use this compound as a building block in organic synthesis. Its reactivity allows for the creation of various novel organic compounds, which can be further tested for different biological or chemical properties .
Material Science
The compound’s derivatives are explored in material science for developing new functional materials. The presence of fluorine can significantly alter the material’s properties, such as resistance to solvents and thermal stability .
Environmental Science
In environmental science, derivatives of 2-Fluoro-6-(trichloromethyl)pyridine are studied for their potential to control cyanobacteria in water bodies. This application is crucial for maintaining ecological balance and ensuring water quality .
Mécanisme D'action
Target of Action
2-Fluoro-6-(trichloromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides , which may suggest favorable bioavailability and distribution characteristics.
Result of Action
The major use of tfmp derivatives, including 2-fluoro-6-(trichloromethyl)pyridine, is in the protection of crops from pests . This suggests that the compound’s action results in the effective control of pest populations.
Action Environment
The wide use of tfmp derivatives in the agrochemical industry suggests that they are likely designed to be stable and effective under a variety of environmental conditions typical of agricultural settings.
Safety and Hazards
“2-Fluoro-6-(trichloromethyl)pyridine” is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-6-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROJMHDPZEHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743328 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207664-71-8 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

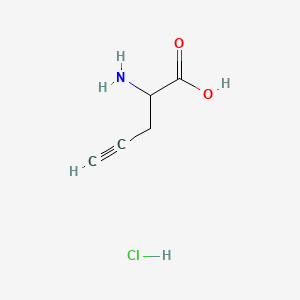
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
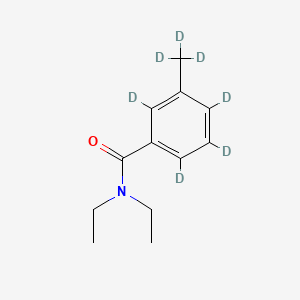
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)


![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
